molecular formula C21H15F4N3O2 B3859303 2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B3859303
M. Wt: 417.4 g/mol
InChI Key: DZRQZSALJWHWRV-UHFFFAOYSA-N
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Description

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide is a complex organic compound characterized by its unique structure, which includes acetyl, dicyano, fluorophenyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:

    Acetylation: Introduction of the acetyl group to the precursor molecule.

    Nitration and Reduction: Formation of dicyano groups through nitration followed by reduction.

    Substitution Reactions: Incorporation of fluorophenyl and trifluoromethylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-acetyl-4-aminoresorcinol: Known for its antioxidant activity.

    2-acetyl-4-methylphenol: Used in the synthesis of other organic compounds.

    2-acetyl-4-butyramidophenol: Studied for its potential medicinal properties.

Uniqueness

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N3O2/c1-12(29)18(20(30)28-17-7-5-16(22)6-8-17)19(14(10-26)11-27)13-3-2-4-15(9-13)21(23,24)25/h2-9,14,18-19H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRQZSALJWHWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C1=CC(=CC=C1)C(F)(F)F)C(C#N)C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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